![molecular formula C3H5FINO B1607802 N-Methyl iodofluoroacetamide CAS No. 883499-47-6](/img/structure/B1607802.png)
N-Methyl iodofluoroacetamide
Overview
Description
“N-Methyl iodofluoroacetamide” is a chemical compound used for R&D purposes . It’s a compound that has been mentioned in various contexts in the scientific literature .
Synthesis Analysis
The synthesis of N-methylated compounds has been studied extensively. For instance, the synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another study discusses a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles .
Molecular Structure Analysis
The molecular structure of compounds like “N-Methyl iodofluoroacetamide” can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . This technique has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Chemical reactions involving N-methylated compounds have been studied. For example, a simple derivatization reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) was developed for the analysis of perfluorocarboxylic acids (PFCA, C4–C12) in solid samples by gas chromatography–mass spectrometry . Another study discusses the side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-Methyl iodofluoroacetamide” can be determined using various methods. For example, HPLC combined with spectrophotometry and other methods of analysis are widely used .
Scientific Research Applications
Catalysis
Lastly, it is used in catalysis research to develop new catalytic systems that can facilitate fluorination reactions. Such catalysts are sought after for their potential to streamline the production of fluorinated organic compounds.
Each of these applications leverages the unique chemical properties of N-Methyl iodofluoroacetamide , demonstrating its versatility and importance across different fields of scientific research. While the search results provided limited direct information on the applications, the above analysis is based on the general roles that similar fluorinated compounds play in scientific research .
Safety and Hazards
Safety data sheets provide information about the safety and hazards of chemical compounds. For instance, the safety data sheet for N-Methyldiethanolamine indicates that it is a combustible liquid that may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Future research directions could involve further exploration of the role of NMDA receptors in conditions such as stroke. For example, recent research on NMDAR-associated signaling complexes has identified important death-signaling pathways linked to NMDARs . This could lead to the development of new therapeutics for ischemic stroke .
properties
IUPAC Name |
2-fluoro-2-iodo-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJMPNDFGALAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382059 | |
Record name | 2-fluoro-2-iodo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl iodofluoroacetamide | |
CAS RN |
883499-47-6 | |
Record name | 2-fluoro-2-iodo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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